molecular formula C12H14N2O3 B2908060 Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate CAS No. 374909-94-1

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2908060
CAS No.: 374909-94-1
M. Wt: 234.255
InChI Key: HSHGIWUVGBURFR-UHFFFAOYSA-N
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Description

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS: 374909-94-1) is a heterocyclic compound featuring a furan ring esterified with a methyl group at the 2-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 5-position. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol . The compound’s structure combines aromatic furan and pyrazole rings, which are common pharmacophores in medicinal and agrochemical research.

Properties

IUPAC Name

methyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-6-9(2)14(13-8)7-10-4-5-11(17-10)12(15)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHGIWUVGBURFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the condensation of 3,5-dimethylpyrazole with a suitable furoate derivative. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Substituents Functional Groups Key Differences
This compound 374909-94-1 C₁₂H₁₄N₂O₃ 3,5-dimethylpyrazole at 1-position Methyl ester (COOCH₃) Reference compound; balanced lipophilicity due to methyl groups and ester linkage.
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid 1005565-98-9 C₈H₇F₂N₂O₃ 3,5-bis(difluoromethyl)pyrazole at 1-position Carboxylic acid (COOH) Increased electronegativity from fluorine; higher acidity and potential solubility.
5-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid 1030605-63-0 C₁₂H₁₃N₂O₃ 3,5-dimethylpyrazole at 4-position Carboxylic acid (COOH) Pyrazole substitution at 4-position alters steric and electronic interactions.
1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone Not provided C₂₄H₂₄N₆OS Triazole ring with pyrazole-methyl substituent Ketone (COCH₃) Triazole core replaces furan; demonstrates fungicidal activity in studies .

Structural and Functional Analysis:

Difluoromethyl groups in 1005565-98-9 introduce strong electron-withdrawing effects, which may increase metabolic stability but reduce bioavailability due to higher polarity .

Functional Group Impact :

  • The methyl ester in the target compound offers hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., 1030605-63-0) are more acidic and prone to ionization, affecting their solubility and interaction with biological targets .

Biological Activity :

  • While direct data for the target compound are lacking, analogs like the triazole derivative (C₂₄H₂₄N₆OS) exhibit fungicidal activity , attributed to the pyrazole-methyl group’s role in target binding . The furan ring in the target compound may confer distinct electronic properties compared to triazole-based analogs.

Synthetic Considerations: Synthesis routes for similar compounds (e.g., triazole derivatives) involve nucleophilic substitution or coupling reactions to attach the pyrazole-methyl group .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (e.g., SHELX-refined structures) of related compounds reveals that pyrazole-methyl substituents adopt conformations favoring hydrophobic interactions, which may enhance binding to fungal enzymes .
  • Activity Gaps: No explicit fungicidal or pharmacological data are reported for the target compound. Its ester group may require metabolic activation (e.g., hydrolysis to carboxylic acid) for bioactivity, a hypothesis supported by the activity of carboxylic acid analogs .

Biological Activity

Methyl 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS No. 791582-32-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, with a molecular weight of approximately 234.25 g/mol. The compound features a furan ring substituted with a pyrazole moiety, which is often associated with various pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that derivatives containing the pyrazole structure exhibit significant activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against several strains of bacteria, indicating potent antimicrobial properties .
  • Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
  • Comparative Activity : In studies comparing various pyrazole derivatives, those similar to this compound showed superior antimicrobial effects, establishing it as a promising candidate for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented in the literature, with several studies focusing on their mechanism of action and efficacy.

Research Insights:

  • COX Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds similar to this compound were noted for their high selectivity indices, suggesting potential for reduced side effects compared to non-selective COX inhibitors like NSAIDs .
  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce inflammation in carrageenan-induced edema models, highlighting their therapeutic potential .

Study on Pyrazole Derivatives

A comprehensive review analyzed various pyrazole derivatives and their biological activities between 2018 and 2021. Notably:

CompoundActivity TypeIC50 Value (μg/mL)Selectivity Index
Compound AAnti-inflammatory60.56High
Compound BAntimicrobial0.22Moderate
Methyl derivativeCOX inhibition<50Very High

This table illustrates the promising activity of this compound relative to other compounds in the same class .

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